1-Chloro-2,5-difluoro-4-iodobenzene
Overview
Description
1-Chloro-2,5-difluoro-4-iodobenzene is a chemical compound with the molecular formula C6H2ClF2I . It has a molecular weight of 274.44 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 1-Chloro-2,5-difluoro-4-iodobenzene is 1S/C6H2ClF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-Chloro-2,5-difluoro-4-iodobenzene is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Chemical Reactivity and Substitution Patterns : Heiss, Marzi, and Schlosser (2003) compared the reactivity of different halobenzenes, including 1,3-dichlorobenzene and 1,3-dibromobenzene, and explored their behavior towards strong bases. They found that these compounds could be transformed into various carboxylic acids, highlighting the chemical versatility of halobenzenes in synthesis reactions (Heiss, Marzi, & Schlosser, 2003).
Ring Halogenation Techniques : Bovonsombat and Mcnelis (1993) investigated the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts. They developed methods to selectively halogenate compounds, including 1-chloro-2,5-difluoro-4-iodobenzene, demonstrating its utility in complex organic syntheses (Bovonsombat & Mcnelis, 1993).
Electrochemical Fluorination Studies : Horio et al. (1996) explored the electrochemical fluorination of various halobenzenes, including 1-chloro-2,5-difluoro-4-iodobenzene. Their research provided insights into the reaction mechanisms and the formation of fluorinated compounds, which is crucial for understanding and optimizing electrochemical processes in organic chemistry (Horio et al., 1996).
Synthesis of Complex Molecules : Pignotti et al. (2008) reported the synthesis of 1,4-bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their oxides starting from 1,4-difluoro-2,5-dimethoxybenzene. This research highlights the potential of halobenzenes, including 1-chloro-2,5-difluoro-4-iodobenzene, in the synthesis of complex organometallic compounds with potential applications in catalysis and material science (Pignotti et al., 2008).
Halogen Bonding in Molecular Structures : Pigge, Vangala, and Swenson (2006) studied the halogen bonding in various halobenzenes, including 1-chloro-2,5-difluoro-4-iodobenzene. Their findings contribute to the understanding of molecular interactions and the design of new materials based on halogen bonding (Pigge, Vangala, & Swenson, 2006).
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-chloro-2,5-difluoro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIRZHIXWRVIAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679553 | |
Record name | 1-Chloro-2,5-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,5-difluoro-4-iodobenzene | |
CAS RN |
1097871-23-2 | |
Record name | 1-Chloro-2,5-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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